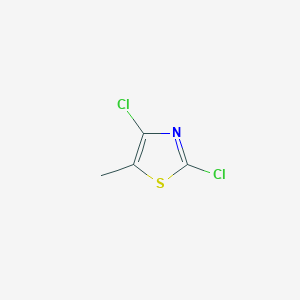

2,4-Dichloro-5-methylthiazole

Description

BenchChem offers high-quality 2,4-Dichloro-5-methylthiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-5-methylthiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2NS/c1-2-3(5)7-4(6)8-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBSOPCRNBFTLRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70546389 | |

| Record name | 2,4-Dichloro-5-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105315-39-7 | |

| Record name | 2,4-Dichloro-5-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthetic Versatility of 2,4-Dichloro-5-methylthiazole: A Gateway to Novel Pharmacological Agents

A Technical Guide for Researchers and Drug Development Professionals

Abstract

2,4-Dichloro-5-methylthiazole, a halogenated heterocyclic compound, represents a pivotal yet under-explored scaffold in medicinal chemistry. While direct pharmacological applications of this specific molecule are not extensively documented, its true potential lies in its role as a versatile chemical intermediate for the synthesis of a diverse array of biologically active compounds. The presence of two reactive chlorine atoms at the C2 and C4 positions, coupled with the electronic influence of the C5-methyl group, provides a unique platform for structural elaboration and the generation of novel drug candidates. This technical guide delves into the synthetic accessibility of 2,4-Dichloro-5-methylthiazole, explores the reactivity of its functional groups, and showcases its potential in the development of targeted therapeutics, including kinase inhibitors, antimicrobial agents, and anticancer compounds, by drawing parallels with structurally related thiazole derivatives.

Introduction: The Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a prominent five-membered heterocyclic motif that is a cornerstone in the architecture of numerous pharmaceuticals.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and relative stability make it a privileged scaffold in drug design.[2] The thiazole nucleus is present in a wide range of clinically approved drugs, demonstrating its broad therapeutic relevance across various disease areas, including infectious diseases, oncology, and inflammatory conditions.[3] The strategic functionalization of the thiazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. Halogenated thiazoles, in particular, serve as highly valuable building blocks in organic synthesis due to the reactivity of the carbon-halogen bonds, which enables a wide range of cross-coupling and nucleophilic substitution reactions.[4]

Synthesis of Dichlorinated Thiazole Scaffolds

While a specific, optimized synthesis for 2,4-Dichloro-5-methylthiazole is not prominently featured in publicly available literature, its preparation can be inferred from established methods for analogous dichlorinated thiazoles. A common and versatile approach is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[3] For 2,4-dichloro-5-methylthiazole, a plausible synthetic route could involve the chlorination of a pre-formed 2-amino-4-methylthiazole or the cyclization of a suitably chlorinated precursor.

A related synthesis for 2-chloro-5-chloromethyl-1,3-thiazole, a useful intermediate for agricultural chemicals, involves the reaction of allyl isothiocyanate with chlorine or the reaction of 2-chloroallyl isothiocyanate with a chlorinating agent.[5] Another patented method describes the synthesis of 2-chloro-4-methyl-5-(2-chloroethyl)-thiazole from 3-thiocyanato-5-chloro-2-pentanone, which undergoes cyclization and subsequent chlorination.

Illustrative Synthetic Pathway for a Dichlorinated Thiazole:

Caption: Stepwise functionalization of the 2,4-dichlorothiazole scaffold.

Potential Pharmacological Applications: Case Studies with Analagous Scaffolds

By examining the applications of structurally similar dichlorothiazole intermediates, we can project the potential therapeutic areas where derivatives of 2,4-Dichloro-5-methylthiazole could be impactful.

Anticancer Agents

The thiazole scaffold is a key component of several approved anticancer drugs, including the kinase inhibitor Dasatinib. [1]Dichlorinated thiazoles serve as excellent starting points for the synthesis of novel kinase inhibitors.

A study on 2,4-dichlorothiazole-5-carboxaldehyde, a close analogue, demonstrated its utility in synthesizing a series of chalcones with potent antitubercular and antiproliferative activities. [2]One of the synthesized chalcones exhibited promising activity against the DU-145 prostate cancer cell line. [2]This suggests that the 2,4-dichloro-5-substituted thiazole core can be a valuable pharmacophore for the development of new anticancer agents.

Furthermore, thiazole derivatives have been investigated as inhibitors of Aurora kinases, which are key regulators of cell division and are often overexpressed in cancer. [6][7]The synthesis of 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amines has led to the discovery of potent Aurora A and B kinase inhibitors with in vivo efficacy. [6] Table 1: Antiproliferative Activity of a 2,4-Dichlorothiazole-Derived Chalcone [2]

| Compound | Target Cell Line | IC50 (µM) |

|---|---|---|

| Chalcone Derivative | DU-145 (Prostate Cancer) | 6.86 ± 1 |

| Methotrexate (Standard) | DU-145 (Prostate Cancer) | 11 ± 1 |

Antimicrobial Agents

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Thiazole derivatives have a long history of use as antimicrobial agents, and halogenated thiazoles are valuable precursors for new antibacterial and antifungal compounds. For instance, a series of halogenated-pyrroles and pyrazoles containing a thiazole group were designed and synthesized as antibacterial agents targeting biofilms. [4]One compound, in particular, showed potent activity against various Gram-positive bacteria, including vancomycin-resistant Enterococcus faecalis. [4]This highlights the potential of using dichlorinated thiazoles to generate novel antibiotics that can overcome resistance mechanisms.

Additionally, novel thiazole derivatives have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal strains, with some compounds showing promising activity. [1]

Anti-inflammatory Agents

Thiazolidinediones, which can be synthesized from thiazole precursors, are known for their anti-inflammatory properties. [8]Recent research has focused on developing novel 2,3-diaryl-1,3-thiazolidin-4-one derivatives as potent and selective COX-2 inhibitors with anti-inflammatory and cytotoxic activities. [9]The synthesis of such compounds could potentially start from a dichlorinated thiazole intermediate, which would be functionalized to build the desired thiazolidinone core.

Experimental Protocols: A Generalized Approach

The following are generalized, step-by-step methodologies for key experiments that would be involved in utilizing 2,4-Dichloro-5-methylthiazole as a synthetic intermediate.

Protocol for Nucleophilic Substitution

-

Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-Dichloro-5-methylthiazole (1 equivalent) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile).

-

Addition of Nucleophile: Add the desired nucleophile (e.g., a primary or secondary amine, 1-1.2 equivalents) to the reaction mixture.

-

Base Addition: If the nucleophile is an amine hydrochloride salt, add a non-nucleophilic base (e.g., diisopropylethylamine or triethylamine, 1.5-2 equivalents) to neutralize the acid.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature between 50-100 °C, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol for Suzuki Cross-Coupling

-

Reaction Setup: To a reaction vessel, add 2,4-Dichloro-5-methylthiazole (1 equivalent), the desired boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf), 0.05-0.1 equivalents), and a base (e.g., K2CO3, Cs2CO3, or Na2CO3, 2-3 equivalents).

-

Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DME/water).

-

Degassing: Degas the reaction mixture by bubbling nitrogen or argon through it for 15-30 minutes.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent.

-

Purification: Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography.

Conclusion and Future Perspectives

2,4-Dichloro-5-methylthiazole is a promising, yet underexplored, building block for the synthesis of novel pharmacologically active molecules. Its chemical reactivity, particularly the differential reactivity of the two chlorine atoms, allows for a high degree of synthetic flexibility. By leveraging established synthetic methodologies, this intermediate can be elaborated into a wide range of derivatives with potential applications in oncology, infectious diseases, and inflammatory conditions. Future research should focus on the systematic exploration of the chemical space accessible from this scaffold, coupled with high-throughput screening to identify novel drug candidates. The development of efficient and scalable synthetic routes to 2,4-Dichloro-5-methylthiazole itself will be crucial to unlocking its full potential in drug discovery and development.

References

- Abdel-Wahab, B. F., Abdel-Aziem, A., & El-Aria, A. S. (2021). Design, synthesis and biological evaluation of thiazolyl-halogenated pyrroles or pyrazoles as novel antibacterial and antibiofilm agents. Bioorganic & Medicinal Chemistry, 40, 116186.

- Ahmad, I., et al. (2024). Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements. ChemistryOpen, e202400147.

- Asahi Glass Co., Ltd. (1997). Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole.

- Bavetsias, V., et al. (2016). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.

- Bikobo, D. N., et al. (2021). Bioactive Fluorenes. Part II. Unprecedented biologically active thiazole derivatives based-2,7-dichlorofluorene as competent DHFR inhibitors: Design, synthesis, and molecular docking approaches. Journal of Taibah University for Science, 15(1), 235-249.

- Borcea, A. M., et al. (2023). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. Antioxidants, 12(4), 859.

- Chaudhary, P., & Sharma, P. K. (2020). Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Pharma Guideline.

- El-Sayed, M. A. A., et al. (2023). Design, Synthesis, Molecular docking, and biological evaluation of novel 2,3-diaryl-1,3-thiazolidine-4-one derivatives as potential anti-inflammatory and cytotoxic agents. Bioorganic Chemistry, 133, 106411.

- Gireesh, M., et al. (2020).

- Kashyap, S. J., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 599-613.

- Kumar, A., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 43635-43651.

- Li, L., et al. (2024). Design, synthesis, pharmacological evaluation, and computational study of benzo[d] isothiazol-based small molecule inhibitors targeting PD-1/PD-l1 interaction. European Journal of Medicinal Chemistry, 278, 116622.

- Liu, Y., et al. (2020). The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Iranian Journal of Pharmaceutical Research, 19(2), 116-128.

- Moldovan, A., et al. (2021).

- Mounika, K., et al. (2024). Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). RSC Medicinal Chemistry, 15(7), 1839-1863.

- Pan, L., et al. (2018). Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action. Molecules, 23(10), 2507.

- Raj, V., et al. (2015). Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. Journal of Young Pharmacists, 7(3), 223-228.

- Shaik, A. B., et al. (2024). Novel hydrazones bearing thiazole scaffold: synthesis, characterization, antimicrobial activities and ADME profile investigation. Journal of the Turkish Chemical Society Section A: Chemistry, 11(2), 349-366.

- Sumitomo Chemical Company, Limited. (2001). Method for preparing 2-chloropropionaldehyde and use of the same.

- Varghese, D., & Chakrasali, R. T. (2024). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. The Journal of Organic Chemistry, 89(5), 3045-3051.

- Voinea, M. B., et al. (2023). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Pharmaceuticals, 16(11), 1599.

- Zou, Y., et al. (2017). Synthesis of Thiazolo[5,4-f]quinazolin-9(8H)-ones as Multi-Target Directed Ligands of Ser/Thr Kinases. Molecules, 22(1), 143.

Sources

- 1. Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciforum.net [sciforum.net]

- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of thiazolyl-halogenated pyrroles or pyrazoles as novel antibacterial and antibiofilm agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Medicinal Perspective of 2,4‐Thiazolidinediones Derivatives: An Insight into Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, Molecular docking, and biological evaluation of novel 2,3-diaryl-1,3-thiazolidine-4-one derivatives as potential anti-inflammatory and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for the Synthesis of 2,4-Dichloro-5-methylthiazole

Abstract

This document provides a comprehensive technical guide for the synthesis of 2,4-dichloro-5-methylthiazole, a key heterocyclic intermediate in the development of novel pharmaceuticals and agrochemicals. The protocol outlines a robust two-step synthetic pathway starting from the readily available 2-amino-5-methylthiazole. The synthesis involves an initial diazotization of the primary amine followed by a deaminative chlorination to yield 2-chloro-5-methylthiazole. The subsequent step details a regioselective electrophilic chlorination at the C4 position of the thiazole ring. This guide is intended for researchers in synthetic chemistry and drug development, offering in-depth mechanistic insights, detailed experimental procedures, safety protocols, and key data presented for optimal reproducibility.

Introduction: The Strategic Importance of Dichlorinated Thiazoles

Thiazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The introduction of halogen atoms, particularly chlorine, onto the thiazole ring can significantly modulate the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. 2,4-Dichloro-5-methylthiazole, in particular, serves as a versatile building block, offering two distinct reactive sites for further functionalization in the design of complex molecular architectures.[3]

This guide presents a reliable and scalable method for its preparation from 2-amino-5-methylthiazole, focusing on the causality behind procedural choices to empower the researcher with a deep understanding of the transformation.

Overall Synthetic Strategy

The transformation from 2-amino-5-methylthiazole to 2,4-dichloro-5-methylthiazole is efficiently achieved in a two-step sequence. The initial step replaces the C2-amino group with a chloro substituent, followed by a second chlorination at the electron-rich C4 position of the ring.

Caption: Two-step synthesis of 2,4-dichloro-5-methylthiazole.

Part 1: Synthesis of 2-Chloro-5-methylthiazole

This transformation is a variation of the Sandmeyer reaction, tailored for a heterocyclic amine. It proceeds via the formation of a diazonium salt intermediate, which is then thermally decomposed in the presence of a high concentration of chloride ions to yield the desired 2-chloro-thiazole.

Mechanistic Insight: The Diazotization of a Heterocyclic Amine

The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl). The nitrous acid is then protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).

The primary amino group of 2-amino-5-methylthiazole acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and subsequent dehydration yields the relatively unstable 5-methylthiazol-2-yl]diazonium chloride intermediate.[4] Unlike aromatic diazonium salts which often require a copper(I) catalyst for efficient substitution, heterocyclic diazonium salts can often be converted to their chloro-analogs by heating in the presence of excess hydrochloric acid, which serves as both the acid source and the chloride nucleophile source.[5]

Experimental Protocol: Step 1

Materials:

-

2-Amino-5-methylthiazole

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Sodium Nitrite (NaNO₂)

-

Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) or other suitable organic solvent

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, charge 2-amino-5-methylthiazole (1.0 eq) and concentrated hydrochloric acid (4.0-5.0 eq).

-

Cooling: Cool the resulting slurry to 0-5 °C using an ice-salt bath. It is critical to maintain this temperature range throughout the addition of sodium nitrite to ensure the stability of the diazonium salt intermediate.

-

Diazotization: Prepare a solution of sodium nitrite (1.1-1.2 eq) in a minimal amount of cold water. Add this solution dropwise to the stirred slurry via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The addition typically takes 30-60 minutes.

-

Intermediate Formation: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

Decomposition: Slowly and carefully heat the reaction mixture to 60-70 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until gas evolution ceases (typically 1-2 hours).

-

Scientist's Note: The heating phase must be controlled. Rapid heating can lead to an uncontrollable release of nitrogen gas and potential foaming.

-

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture to pH 7-8 by the slow addition of a concentrated aqueous solution of sodium hydroxide. Perform this neutralization in an ice bath as the process is highly exothermic.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude 2-chloro-5-methylthiazole, which can be purified by vacuum distillation.

Data Summary: Step 1

| Parameter | Value/Condition | Rationale |

| Stoichiometry | ||

| 2-Amino-5-methylthiazole | 1.0 eq | Limiting Reagent |

| Conc. HCl | 4.0 - 5.0 eq | Acid catalyst, solvent, and chloride source |

| Sodium Nitrite | 1.1 - 1.2 eq | Diazotizing agent; slight excess ensures full conversion |

| Reaction Conditions | ||

| Diazotization Temp. | 0 - 5 °C | Prevents premature decomposition of the unstable diazonium salt |

| Decomposition Temp. | 60 - 70 °C | Provides energy for N₂ extrusion and substitution |

| Reaction Time | 2 - 4 hours | Typical duration for completion |

| Expected Yield | 60 - 75% | Based on typical yields for this class of reaction[5] |

Part 2: Synthesis of 2,4-Dichloro-5-methylthiazole

With the 2-position chlorinated and the 5-position blocked by a methyl group, the C4-position is the most susceptible site for further electrophilic substitution on the thiazole ring.[6] Sulfuryl chloride is an effective and convenient chlorinating agent for this purpose.[7]

Mechanistic Insight: Electrophilic Aromatic Substitution

The chlorination of the thiazole ring is a classic electrophilic aromatic substitution reaction. Sulfuryl chloride (SO₂Cl₂), either on its own or activated by a Lewis acid catalyst (though often not required for activated rings), serves as a source of an electrophilic chlorine species. The π-system of the thiazole ring attacks the electrophile, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The positive charge is delocalized across the ring system. In the final step, a base (which can be the solvent or the conjugate base of the acid) removes the proton from the C4 position, restoring aromaticity and yielding the 2,4-dichloro-5-methylthiazole product.

Experimental Protocol: Step 2

Materials:

-

2-Chloro-5-methylthiazole

-

Sulfuryl Chloride (SO₂Cl₂)

-

Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂ byproducts), dissolve 2-chloro-5-methylthiazole (1.0 eq) in an anhydrous inert solvent like dichloromethane.

-

Reagent Addition: Add sulfuryl chloride (1.1-1.3 eq) dropwise to the solution at room temperature. The reaction can be mildly exothermic, so controlled addition is recommended.

-

Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for 2-6 hours. The progress of the reaction should be monitored by TLC or GC-MS to ensure consumption of the starting material.

-

Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly and carefully quench it by adding it to a stirred, saturated aqueous solution of sodium bicarbonate. Be cautious as gas evolution (CO₂, SO₂) will occur.

-

Extraction: Transfer the quenched mixture to a separatory funnel, separate the layers, and extract the aqueous layer with additional dichloromethane (2 x volume).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to afford pure 2,4-dichloro-5-methylthiazole.

Data Summary: Step 2

| Parameter | Value/Condition | Rationale |

| Stoichiometry | ||

| 2-Chloro-5-methylthiazole | 1.0 eq | Substrate |

| Sulfuryl Chloride | 1.1 - 1.3 eq | Chlorinating agent; excess drives reaction to completion |

| Reaction Conditions | ||

| Temperature | 25 - 40 °C | Mild conditions are typically sufficient |

| Solvent | Dichloromethane | Inert solvent that solubilizes reagents |

| Reaction Time | 2 - 6 hours | Dependent on substrate reactivity and temperature |

| Expected Yield | 70 - 85% | Typical for electrophilic chlorinations of heterocycles |

Safety and Handling

-

Diazonium Salts: Arene diazonium salts can be explosive when isolated or in a dry state. All procedures should be conducted in solution, and the intermediate should not be isolated. Maintain strict temperature control during formation.

-

Hydrochloric Acid: Concentrated HCl is highly corrosive and releases toxic fumes. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium Nitrite: A strong oxidizing agent. It is toxic if ingested. Avoid contact with skin and eyes.

-

Sulfuryl Chloride: Highly toxic, corrosive, and reacts violently with water, releasing corrosive gases (HCl and SO₂). All operations must be conducted in a fume hood over a secondary containment tray. Ensure all glassware is thoroughly dried before use.

References

-

Shaikh, A. A., et al. (2021). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. National Institutes of Health. [Link]

- Eltschun, S., et al. (1997). Process for the preparation of 2-chloro-5-chloromethyl-thiazole.

- Kagabu, S., et al. (1996). Method for substituting amino group of a heterocyclic primary amine by a chlorine atom and synthesis of 2-chloro-5-methylthiazole and its derivatives by application thereof.

-

Rajappa, S., et al. (1982). A general synthesis of thiazoles. Part 6. Synthesis of 2-amino-5-heterylthiazoles. Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]

- Kagabu, S., et al. (2001). Method for preparing 2-chloropropionaldehyde and use of the same.

-

Asymmetric Info (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

-

Masilamani, D., & Rogic, M. M. (1981). Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols. The Journal of Organic Chemistry. [Link]

-

Sah, P. P. T., & Anderson, H. H. (1941). Chlorination with sulfuryl chloride. Journal of the American Chemical Society. [Link]

-

Magesh, C., et al. (2007). Preparation of Halogenated Derivatives of Thiazolo[5,4-d]thiazole via Direct Electrophilic Aromatic Substitution. Journal of Heterocyclic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. [Link]

-

Zeng, X., et al. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives from Homoallylic Alcohols under Mild Conditions. Synthesis. [Link]

-

Chem Eazy. (2020). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. SlideShare. [Link]

-

Wikipedia. (2023). Sandmeyer reaction. Wikipedia. [Link]

-

Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Moussa, V. N. (2012). Sulfuryl Chloride: A Versatile Alternative to Chlorine. ResearchGate. [Link]

-

Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

-

Asif, M. (2024). Application and synthesis of thiazole ring in clinically approved drugs. ResearchGate. [Link]

-

Del Sesto, R. E. (2011). The Use of Sulfur Chloride Systems in the Digestion and Purification of Zircaloy Nuclear Fuel Cladding. TRACE: Tennessee Research and Creative Exchange. [Link]

-

El-Metwaly, A. M., et al. (2025). Insights on Regioselective Synthesis of Fused Thiazoles. PubMed Central. [Link]

-

World Journal of Research and Review. (2016). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. WJRR. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. wjrr.org [wjrr.org]

- 4. Regio- and Stereoselective Synthesis of Thiazole-Containing Triarylethylenes by Hydroarylation of Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole - Google Patents [patents.google.com]

- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,4-Dichloro-5-methylthiazole

Introduction: The Strategic Importance of Aminothiazoles

The thiazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional organic materials. The introduction of an amino group onto the thiazole scaffold via C-N bond formation is a critical transformation for drug discovery and development, as it allows for the construction of diverse molecular architectures with tunable pharmacological properties. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of arylamines, offering significant advantages over traditional methods like nucleophilic aromatic substitution (SNAr) by providing milder reaction conditions and broader substrate scope.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of the Buchwald-Hartwig amination to a challenging substrate: 2,4-dichloro-5-methylthiazole.

This dichloro-substituted thiazole presents a unique challenge and opportunity: the potential for selective mono-amination at either the C2 or C4 position, leading to valuable and distinct chemical intermediates. Understanding and controlling this regioselectivity is paramount for efficient and targeted synthesis.

Mechanistic Considerations and the Challenge of Regioselectivity

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[1] A simplified representation of this cycle is depicted below. The choice of palladium precursor, and critically, the phosphine ligand, plays a pivotal role in the efficiency and selectivity of the reaction. The ligand influences the stability and reactivity of the palladium complexes throughout the catalytic cycle.

Caption: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

For 2,4-dichloro-5-methylthiazole, the primary challenge lies in achieving selective amination at either the C2 or C4 position. The inherent electronic properties of the thiazole ring suggest that the C2 position is more electrophilic and thus more susceptible to nucleophilic attack and oxidative addition to the palladium(0) catalyst. This is due to the electron-withdrawing effect of the adjacent nitrogen atom. However, steric factors, particularly the methyl group at C5, can also influence the accessibility of each position to the bulky palladium catalyst.

Controlling the regioselectivity often hinges on the judicious selection of the phosphine ligand. Bulky, electron-rich ligands such as those from the Buchwald and Hartwig groups (e.g., XPhos, BrettPhos) can significantly influence the outcome of the reaction.[3][4] While the inherent reactivity may favor C2 amination, specific ligands can potentially override this preference to favor C4 amination, although this is generally a more challenging transformation to achieve selectively.

Experimental Protocols

The following protocols provide a starting point for the selective mono-amination of 2,4-dichloro-5-methylthiazole. It is crucial to note that optimization of reaction conditions (temperature, reaction time, catalyst loading) may be necessary for different amine coupling partners. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[5]

Protocol 1: Selective Amination at the C2 Position

This protocol is designed to favor the inherent reactivity of the C2 position, leading to the formation of 2-amino-4-chloro-5-methylthiazole derivatives.

Reagents and Equipment:

| Reagent/Equipment | Purpose |

| 2,4-Dichloro-5-methylthiazole | Starting material |

| Amine | Nucleophile |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Palladium precursor |

| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Ligand |

| Sodium tert-butoxide (NaOtBu) | Base |

| Anhydrous Toluene | Solvent |

| Schlenk flask or sealed reaction vial | Reaction vessel |

| Magnetic stirrer and hotplate | For mixing and heating |

| Standard glassware for workup and purification | |

| Inert gas supply (Nitrogen or Argon) | To maintain anhydrous and oxygen-free conditions |

Step-by-Step Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add 2,4-dichloro-5-methylthiazole (1.0 mmol), the desired amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), XPhos (0.04 mmol), and Pd₂(dba)₃ (0.02 mmol) to a dry Schlenk flask or reaction vial equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous toluene (5 mL) to the flask.

-

Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.

-

Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-4-chloro-5-methylthiazole derivative.[6]

Caption: Workflow for Selective C2 Amination.

Protocol 2: Towards Selective Amination at the C4 Position

Achieving selective amination at the C4 position is anticipated to be more challenging and may require screening of different ligands and reaction conditions. This protocol suggests the use of a different ligand, BrettPhos, which has shown utility in the amination of challenging substrates.[3][4]

Reagents and Equipment:

| Reagent/Equipment | Purpose |

| 2,4-Dichloro-5-methylthiazole | Starting material |

| Amine | Nucleophile |

| Palladium(II) acetate (Pd(OAc)₂) | Palladium precursor |

| BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl) | Ligand |

| Potassium phosphate tribasic (K₃PO₄) | Base |

| Anhydrous 1,4-Dioxane or tert-Amyl alcohol | Solvent |

| Schlenk flask or sealed reaction vial | Reaction vessel |

| Magnetic stirrer and hotplate | For mixing and heating |

| Standard glassware for workup and purification | |

| Inert gas supply (Nitrogen or Argon) | To maintain anhydrous and oxygen-free conditions |

Step-by-Step Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add 2,4-dichloro-5-methylthiazole (1.0 mmol), the desired amine (1.2 mmol), potassium phosphate tribasic (2.0 mmol), BrettPhos (0.04 mmol), and Pd(OAc)₂ (0.02 mmol) to a dry Schlenk flask or reaction vial equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous 1,4-dioxane or tert-amyl alcohol (5 mL) to the flask.

-

Reaction: Seal the flask and heat the reaction mixture to 110-120 °C with vigorous stirring.

-

Monitoring: Carefully monitor the reaction for the formation of the desired C4-aminated product and the potentially competing C2-aminated product by GC-MS or LC-MS.

-

Workup: Upon completion or when optimal conversion to the desired product is observed, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite.

-

Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel. It may be necessary to use a gradient elution system to separate the C4 and C2 isomers.

Data Presentation: Expected Outcomes and Characterization

The successful synthesis of the mono-aminated products should be confirmed by standard analytical techniques.

| Product | Expected Mass (m/z) | Key ¹H NMR Signals |

| 2-Amino-4-chloro-5-methylthiazole derivative | [M+H]⁺ corresponding to the coupled product | Signals for the amine protons and the methyl group on the thiazole ring. |

| 4-Amino-2-chloro-5-methylthiazole derivative | [M+H]⁺ corresponding to the coupled product | Distinct shifts for the amine and methyl protons compared to the C2 isomer. |

Characterization Notes:

-

NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and regiochemistry of the product. The chemical shift of the methyl group at C5 can be a useful diagnostic tool to distinguish between the C2 and C4 aminated isomers.[7]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product.

-

Chromatography: GC-MS and LC-MS are invaluable for monitoring the reaction progress and for identifying the different isomers in the crude reaction mixture.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst, insufficient temperature, or incorrect base/solvent combination. | Ensure all reagents and solvents are anhydrous. Screen different palladium precursors, ligands, bases, and solvents. Increase the reaction temperature. |

| Formation of a mixture of regioisomers | Similar reactivity of C2 and C4 positions under the given conditions. | Screen a wider range of ligands with varying steric and electronic properties. Adjust the reaction temperature and time. |

| Dehalogenation of the starting material | Presence of water or other protic sources. | Ensure strictly anhydrous conditions. Use a non-protic solvent. |

| Low yield | Catalyst decomposition or incomplete reaction. | Increase catalyst loading. Screen different ligands to find a more stable catalytic system. Optimize reaction time. |

Conclusion

The Buchwald-Hartwig amination of 2,4-dichloro-5-methylthiazole offers a powerful synthetic route to valuable aminothiazole building blocks. While selective amination at the more reactive C2 position can be achieved with a degree of predictability, selective amination at the C4 position presents a greater challenge that necessitates careful optimization of the catalyst system. The protocols outlined in this application note provide a robust starting point for researchers to explore these transformations. Through systematic investigation of ligands, bases, and solvents, it is possible to control the regioselectivity of this reaction and unlock the full synthetic potential of this versatile substrate.

References

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.

- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.

- Buchwald, S. L., & Mauger, C. (2008). A User's Guide to Palladium-Catalyzed Cross-Coupling Reactions. Sigma-Aldrich.

- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917.

- Shen, Q., & Hartwig, J. F. (2006). BrettPhos: A General and Practical Ligand for the Palladium-Catalyzed Amination of Aryl Chlorides and Bromides. Organic Letters, 8(19), 4109–4112.

- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed Amination of Aryl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]

- Kashani, S. K., & Jessiman, J. E. (n.d.).

- Usami, Y., Tatsui, Y., Yoneyama, H., & Harusawa, S. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4634.

-

ChemRxiv. (2025). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]

- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. chemrxiv.org [chemrxiv.org]

Chlorination of 5-methylthiazole derivatives using N-chlorosuccinimide

Application Note & Protocol Guide

Topic: Strategic Chlorination of 5-Methylthiazole Derivatives Using N-Chlorosuccinimide (NCS)

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Value of 5-(Chloromethyl)thiazoles

The thiazole nucleus is a cornerstone of medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. Functionalization of the thiazole ring is a critical step in the synthesis of novel pharmaceutical agents, and the introduction of a chloromethyl group at the C5 position creates a highly versatile synthetic handle. This 5-(chloromethyl)thiazole intermediate is a powerful electrophile, readily undergoing nucleophilic substitution to allow for the facile introduction of a wide array of functional groups, thereby enabling extensive Structure-Activity Relationship (SAR) studies.

N-Chlorosuccinimide (NCS) has emerged as a preferred reagent for this transformation due to its solid, easy-to-handle nature and its capacity for selective benzylic-type chlorination under controlled conditions.[4][5] This guide, written from the perspective of a senior application scientist, provides an in-depth exploration of the underlying reaction mechanism, a field-tested experimental protocol, and critical insights for troubleshooting and optimizing the chlorination of 5-methylthiazole derivatives.

Mechanistic Rationale: Harnessing Free Radical Chemistry

The chlorination of the 5-methyl group on a thiazole ring with NCS does not proceed via an electrophilic aromatic substitution. Instead, it is a classic example of a free radical chain reaction , analogous to the well-known Wohl-Ziegler bromination. The reaction's success hinges on initiating and propagating a radical chain while minimizing competing pathways.

The process can be broken down into three distinct stages:

-

Initiation: The reaction is kick-started by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or photolysis. This generates initial radicals that are required to begin the chain process.

-

Propagation: This is the self-sustaining cycle where the product is formed.

-

Step A: A chlorine radical (Cl•), which may be generated from the interaction of the initiator radical with NCS, abstracts a hydrogen atom from the 5-methyl group. This is the rate-determining step and is favored at this position due to the resonance stabilization of the resulting thiazol-5-ylmethyl radical.

-

Step B: The newly formed thiazol-5-ylmethyl radical reacts with a molecule of NCS, abstracting a chlorine atom to yield the desired 5-(chloromethyl)thiazole product. This step also generates a succinimidyl radical.

-

Step C: The succinimidyl radical can then abstract a hydrogen from another molecule of the starting material or participate in other complex pathways that regenerate a chlorine radical, thus propagating the chain.

-

-

Termination: The reaction ceases when two radical species combine, forming a stable, non-radical product.

Understanding this mechanism is paramount. It dictates the choice of solvent (non-polar, inert), the necessity of an initiator, and the potential for side reactions, such as dichlorination if an excess of NCS is used or the reaction is allowed to proceed for too long.

Caption: Free radical chain mechanism for the chlorination of 5-methylthiazole.

Field-Tested Experimental Protocol

This protocol provides a robust starting point for the monochlorination of a generic 5-methylthiazole derivative. Researchers should optimize stoichiometry and reaction time based on their specific substrate.

3.1. Materials & Equipment

-

Reagents: 5-methylthiazole derivative, N-Chlorosuccinimide (recrystallized), Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), Carbon Tetrachloride (CCl₄) or a suitable alternative solvent (e.g., Benzene, Acetonitrile), Saturated Sodium Bicarbonate (NaHCO₃) solution, Saturated Sodium Thiosulfate (Na₂S₂O₃) solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄).

-

Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer/hotplate, Nitrogen/Argon inlet, Separatory funnel, Rotary evaporator, Standard laboratory glassware.

3.2. Step-by-Step Procedure

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the 5-methylthiazole derivative (1.0 eq) in CCl₄ (or alternative solvent) to a concentration of 0.1-0.2 M.

-

Reagent Addition: Add N-Chlorosuccinimide (1.05 - 1.1 eq) to the solution, followed by a catalytic amount of AIBN or BPO (0.05 - 0.1 eq).

-

Heating & Monitoring: Heat the reaction mixture to reflux (for CCl₄, ~77°C) with vigorous stirring. The reaction progress must be monitored diligently every 30-60 minutes by Thin Layer Chromatography (TLC) or GC-MS. Causality Note: Careful monitoring is the key to preventing the formation of the undesired 5-(dichloromethyl)thiazole byproduct. The reaction should be stopped as soon as the starting material is consumed.

-

Work-up - Quenching and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the precipitated succinimide byproduct. Wash the solid with a small amount of fresh solvent.

-

Transfer the combined filtrate to a separatory funnel.

-

Wash the organic layer sequentially with saturated Na₂S₂O₃ solution (to quench any remaining NCS), saturated NaHCO₃ solution (to neutralize any trace HCl), and finally with brine.[5]

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, or by vacuum distillation if the product is thermally stable.

3.3. Safety Precautions

-

Exothermicity: The chlorination of certain reactive substrates can be exothermic. Use of low reagent concentrations and controlled heating is recommended.[6][7]

-

Solvent Hazard: Carbon tetrachloride is a known carcinogen and is ozone-depleting. Its use should be minimized or replaced with alternatives like benzene (also a carcinogen) or acetonitrile where possible. All operations must be conducted in a certified chemical fume hood.

-

Reagent Handling: NCS is a powerful oxidizing agent and an irritant. Avoid inhalation and skin contact.

-

Gas Release: The reaction can generate HCl gas. Proper ventilation is essential.[7]

Data Presentation: Representative Reaction Parameters

The optimal conditions can vary based on the electronic and steric nature of other substituents on the thiazole ring. The following table provides a general framework for optimization.

| Substrate Example | NCS (eq.) | Initiator (eq.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 2-Amino-5-methylthiazole | 1.1 | AIBN (0.1) | Acetonitrile | 80 | 2-4 | 75-85 |

| 2,4-Dimethyl-5-methylthiazole | 1.05 | BPO (0.05) | CCl₄ | 77 | 3-5 | 80-90 |

| Ethyl 2-amino-5-methylthiazole-4-carboxylate | 1.2 | AIBN (0.1) | Benzene | 80 | 4-6 | 65-75 |

Experimental Workflow Visualization

Caption: Step-by-step workflow for the synthesis and purification of 5-(chloromethyl)thiazole.

Troubleshooting Common Issues

| Issue | Probable Cause(s) | Recommended Solution(s) |

| No or Slow Reaction | - Inactive radical initiator.- Insufficient temperature.- Presence of radical inhibitors (e.g., oxygen, certain impurities). | - Add a fresh portion of the initiator.- Ensure the reaction is at the proper reflux temperature.- Degas the solvent and ensure the system is properly inerted. |

| Formation of Dichloride | - Excess NCS used.- Reaction time too long. | - Use closer to stoichiometric amounts of NCS (1.0-1.05 eq).- Stop the reaction immediately upon consumption of starting material as determined by TLC/GC. |

| Low Isolated Yield | - Product is water-soluble or volatile.- Decomposition on silica gel during chromatography. | - Perform extractions with a more polar solvent (e.g., ethyl acetate).- Use a different purification method (distillation) or deactivate the silica gel with triethylamine. |

| Ring Chlorination | - Presence of acid, promoting an electrophilic pathway.[8] | - Ensure reagents and solvents are neutral.- A non-polar solvent like CCl₄ disfavors ionic pathways. |

References

-

Moody, C. J., & Spivey, A. C. (2023). Thiol Chlorination with N-Chlorosuccinimide. ACS Catalysis, 13, 9487–9494. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Available at: [Link]

-

Nagib, D. A., & MacMillan, D. W. C. (2011). Site-Selective Aliphatic C–H Chlorination Using N-Chloroamides Enables a Synthesis of Chlorolissoclimide. NIH Public Access, 2(4), 583-593. Available at: [Link]

-

Ghorbani-Vaghei, R., & Karimi-Zarchi, M. A. (2014). Applications of N-Chlorosuccinimide in Organic Synthesis. ResearchGate. Available at: [Link]

-

El-Sayed, N. N. E., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1794. Available at: [Link]

-

Sharma, R., et al. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Research Journal of Chemical Sciences. Available at: [Link]

-

Gaspa, S., et al. (2020). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. Molecules, 25(22), 5462. Available at: [Link]

-

Organic Chemistry Data. (n.d.). Chlorination - Common Conditions. Available at: [Link]

-

Moody, C. J., & Spivey, A. C. (2023). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. ACS Publications. Available at: [Link]

- Patent US20030153767A1. (2003). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. Google Patents.

-

Kumar, R., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

- Patent WO2001023340A1. (2001). Method for preparing 2-chloropropionaldehyde and use of the same. Google Patents.

- European Patent Office. (1991). Process for the preparation of chlorothiazole derivatives. Google Patents.

-

Request PDF. (2025). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. ResearchGate. Available at: [Link]

-

Nature Communications. (2020). DMSO-catalysed late-stage chlorination of (hetero)arenes. ResearchGate. Available at: [Link]

-

Semantic Scholar. (2001). 1,3-Dichloropropenes – in the preparation of thiazole derivatives – 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Available at: [Link]

-

FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available at: [Link]

-

ResearchGate. (2025). 1, 3-Dichloropropenes–in the preparation of thiazole derivatives–2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. Available at: [Link]

-

Royal Society of Chemistry. (2004). Highly stereoselective chlorination of β-substituted cyclic alcohols using PPh3–NCS. Available at: [Link]

-

Molecules. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. Available at: [Link]

Sources

- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pure.ed.ac.uk [pure.ed.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Chlorination - Common Conditions [commonorganicchemistry.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,4-Dichloro-5-methylthiazole

Welcome to the technical support center for the synthesis of 2,4-dichloro-5-methylthiazole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you improve your reaction yields and overcome common challenges in the laboratory.

Introduction to the Synthesis of 2,4-Dichloro-5-methylthiazole

2,4-Dichloro-5-methylthiazole is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity, conferred by the two chlorine substituents, makes it a versatile intermediate for the introduction of diverse functionalities. The synthesis of this compound, however, can present challenges related to regioselectivity, yield, and purity. This guide provides a comprehensive overview of a potential synthetic route and practical advice for optimizing your experimental outcomes.

While a direct, high-yield synthesis from simple precursors is not extensively documented in peer-reviewed literature, a plausible and effective route involves the chlorination of a suitable 5-methylthiazole precursor. A common and logical starting point is the readily available 2-amino-5-methylthiazole, which can be converted to a 2-chloro-5-methylthiazole intermediate, followed by a second chlorination step. Another potential, though less direct, pathway is suggested by the synthesis of analogous structures, which could be adapted for our target molecule.

This guide will focus on a multi-step synthesis proceeding through key intermediates, addressing potential issues at each stage.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 2,4-dichloro-5-methylthiazole and offers scientifically grounded solutions.

Problem 1: Low Yield in the Conversion of 2-Amino-5-methylthiazole to 2-Chloro-5-methylthiazole via Sandmeyer-type Reaction

The conversion of the 2-amino group to a chloro group is a critical step. Low yields are often attributed to incomplete diazotization or inefficient substitution.

Potential Causes and Solutions:

-

Incomplete Diazotization:

-

Reasoning: The formation of the diazonium salt from 2-amino-5-methylthiazole requires carefully controlled acidic and low-temperature conditions. If the temperature is too high, the diazonium salt can prematurely decompose. Insufficient acid can lead to incomplete protonation of the amino group, hindering the reaction with the nitrosating agent.

-

Solution: Maintain a reaction temperature between 0 and 5 °C during the addition of sodium nitrite. Ensure a sufficient excess of a strong acid, such as hydrochloric acid, is used to maintain a low pH and fully protonate the amine.

-

-

Inefficient Chloro Substitution:

-

Reasoning: The substitution of the diazonium group with a chloride ion can be sluggish. The presence of a copper(I) catalyst is crucial for facilitating this transformation in a classic Sandmeyer reaction.

-

Solution: Use a freshly prepared solution of copper(I) chloride in concentrated hydrochloric acid. The catalyst should be used in stoichiometric amounts to ensure efficient conversion.

-

-

Side Reactions:

-

Reasoning: The diazonium intermediate is highly reactive and can undergo side reactions, such as reaction with water to form the corresponding hydroxyl compound (5-methyl-2-thiazolol), leading to a decrease in the desired product yield.

-

Solution: Ensure all reagents and solvents are anhydrous. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

-

Problem 2: Poor Regioselectivity and Over-chlorination during the Chlorination of 2-Chloro-5-methylthiazole

The introduction of the second chlorine atom at the C4 position is a key challenge. The formation of isomeric byproducts, such as 2,5-dichloro-4-methylthiazole or trichlorinated species, can significantly reduce the yield of the desired product.

Potential Causes and Solutions:

-

Lack of Regiocontrol:

-

Reasoning: The thiazole ring has multiple positions susceptible to electrophilic attack. The directing effects of the existing substituents (chloro at C2 and methyl at C5) will influence the position of the second chlorination. While the C4 position is activated, the C5-methyl group can also be a site for radical chlorination.

-

Solution: The choice of chlorinating agent and reaction conditions is critical. For electrophilic aromatic substitution on the thiazole ring, agents like sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) can be effective. The reaction should be carried out at a controlled, low temperature to enhance selectivity.

-

-

Over-chlorination:

-

Reasoning: The use of an excessive amount of chlorinating agent or harsh reaction conditions can lead to the formation of trichlorinated byproducts.

-

Solution: Carefully control the stoichiometry of the chlorinating agent. A slight excess (e.g., 1.1-1.2 equivalents) is often sufficient. Monitor the reaction progress closely using techniques like TLC or GC-MS to stop the reaction once the starting material is consumed and before significant over-chlorination occurs.

-

-

Radical Side Reactions:

-

Reasoning: Chlorination of the C5-methyl group can occur via a radical mechanism, especially when using reagents like sulfuryl chloride in the presence of a radical initiator or under UV light. This leads to the formation of 2-chloro-5-(chloromethyl)thiazole.

-

Solution: To favor ring chlorination, the reaction should be performed in the dark and without the addition of radical initiators. The choice of solvent can also influence the reaction pathway; polar aprotic solvents may favor the ionic mechanism.

-

Problem 3: Difficulty in Purifying the Final Product

The separation of 2,4-dichloro-5-methylthiazole from isomeric byproducts and unreacted starting materials can be challenging due to their similar physical properties.

Potential Causes and Solutions:

-

Co-elution of Isomers:

-

Reasoning: Isomeric dichlorothiazoles may have very similar polarities, making their separation by column chromatography difficult.

-

Solution: Employ high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., reverse-phase C18) and a carefully optimized mobile phase. Fractional distillation under reduced pressure can also be effective if the boiling points of the isomers are sufficiently different.

-

-

Thermal Decomposition during Purification:

-

Reasoning: Chlorinated thiazoles can be thermally labile, and prolonged heating during distillation can lead to decomposition and reduced recovery.

-

Solution: Use a high-vacuum distillation setup to lower the boiling point of the product. Keep the distillation time as short as possible and use a well-controlled heating mantle.

-

Frequently Asked Questions (FAQs)

Q1: What is the most promising synthetic route to 2,4-dichloro-5-methylthiazole?

A promising route starts with the commercially available 2-amino-5-methylthiazole. This involves a two-step process:

-

Diazotization and Sandmeyer Reaction: Conversion of the 2-amino group to a 2-chloro group using sodium nitrite in the presence of hydrochloric acid and a copper(I) chloride catalyst.

-

Electrophilic Chlorination: Introduction of a second chlorine atom at the C4 position of the resulting 2-chloro-5-methylthiazole using a suitable chlorinating agent like sulfuryl chloride.

Q2: What are the critical parameters to control for maximizing the yield?

To maximize the yield, careful control of the following parameters is essential:

| Parameter | Recommended Conditions | Rationale |

| Temperature | 0-5 °C for diazotization; controlled low temperature for chlorination | Minimizes decomposition of the diazonium salt and enhances regioselectivity during chlorination. |

| Stoichiometry | Slight excess of chlorinating agent (1.1-1.2 eq.) | Ensures complete conversion of the starting material while minimizing over-chlorination. |

| Solvent | Anhydrous, non-reactive solvents | Prevents side reactions with water and ensures a homogeneous reaction medium. |

| Catalyst | Freshly prepared CuCl for the Sandmeyer reaction | Ensures high catalytic activity for the conversion of the diazonium salt. |

Q3: How can I monitor the progress of the chlorination reaction?

Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are effective techniques for monitoring the reaction.

-

TLC: Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to track the disappearance of the starting material and the appearance of the product and any byproducts.

-

GC-MS: Provides a more quantitative assessment of the reaction mixture, allowing for the identification of the desired product and any isomeric or over-chlorinated impurities.

Q4: What are the expected spectroscopic signatures of 2,4-dichloro-5-methylthiazole?

While experimental data for the target molecule is scarce, based on its structure, one would expect the following:

-

¹H NMR: A singlet for the methyl group protons (CH₃) around 2.5-3.0 ppm.

-

¹³C NMR: Signals for the five carbon atoms of the thiazole ring and the methyl group. The carbons attached to the chlorine atoms (C2 and C4) would appear at a characteristic downfield shift.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of C₄H₃Cl₂NS, along with a characteristic isotopic pattern for the two chlorine atoms.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-methylthiazole from 2-Amino-5-methylthiazole (Illustrative)

This protocol is based on general Sandmeyer reaction procedures and should be optimized for the specific substrate.

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-5-methylthiazole (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.

-

Protocol 2: Chlorination of 2-Chloro-5-methylthiazole (Illustrative)

This protocol is a general guideline and requires optimization.

-

Reaction Setup:

-

In a flame-dried, three-necked flask under an inert atmosphere, dissolve 2-chloro-5-methylthiazole (1.0 eq.) in a dry, aprotic solvent (e.g., chloroform or carbon tetrachloride).

-

Cool the solution to 0 °C in an ice bath.

-

-

Chlorination:

-

Slowly add sulfuryl chloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by TLC or GC-MS.

-

If the reaction is sluggish, allow it to slowly warm to room temperature.

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully quench the excess sulfuryl chloride with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by fractional distillation under high vacuum or by HPLC.

-

Visualizing the Synthetic Pathway and Troubleshooting

Synthetic Pathway

Caption: A workflow for troubleshooting common synthesis issues.

References

- While a direct synthesis for 2,4-dichloro-5-methylthiazole is not readily available in the cited literature, the following references provide valuable information on the synthesis of related compounds and general synthetic methods for thiazoles.

-

Synthesis of 2,4-dichloro-5-thiazolecarboxaldehyde: This patent describes a method for preparing a 2,4-dichlorothiazole derivative, which may offer insights into the chlorination of the thiazole ring.

-

Title: 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation

-

Source: Google Patents (US4555577A)

-

URL:

-

-

Synthesis of 2-Amino-5-methylthiazole Derivatives: This article provides a detailed procedure for the synthesis of 2-amino-5-methylthiazole derivatives, which are key precursors.

-

Title: Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety

-

Source: National Institutes of Health (NIH)

-

URL: [Link]

-

-

General Thiazole Synthesis: This resource provides a broad overview of various methods for synthesizing the thiazole ring.

-

Title: Thiazole synthesis

-

Source: Organic Chemistry Portal

-

URL: [Link]

-

-

Chlorination of Thiazole Derivatives: This patent describes the chlorination of a thiazole derivative to produce 2-chloro-5-chloromethylthiazole, offering insights into chlorination conditions.

-

Title: Process for the preparation of 2-chloro-5-chloromethyl-thiazole

-

Source: Google Patents (WO1997023469A1)

-

URL:

-

-

Synthesis of 2-Chloro-5-methylthiazole: This patent details a method for converting 2-amino-5-methylthiazole to 2-chloro-5-methylthiazole.

-

Title: Method for substitution of an amino group of a primary amine by a chlorine atom and a synthetic method by application thereof

-

Source: Google Patents (US5811555A)

-

URL:

-

Common side products in the synthesis of 2,4-Dichloro-5-methylthiazole

Welcome to the technical support center for the synthesis of 2,4-dichloro-5-methylthiazole. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this critical synthesis. Our approach is rooted in mechanistic understanding to empower you to not only solve current issues but also prevent future occurrences.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should anticipate when synthesizing 2,4-dichloro-5-methylthiazole?

A1: During the synthesis of 2,4-dichloro-5-methylthiazole, several classes of impurities can arise depending on your specific synthetic route and reaction conditions. The most prevalent are:

-

Regioisomeric Impurities: Most notably, 2,5-dichloro-4-methylthiazole . The formation of this isomer is a common challenge related to the regioselectivity of the chlorination reaction on the thiazole ring.

-

Over-chlorination Products: 2,4-dichloro-5-(chloromethyl)thiazole is frequently observed. This occurs when the chlorinating agent reacts with the methyl group, typically via a radical mechanism under harsh conditions (e.g., high temperature or UV light). Further chlorination to form a trichlorothiazole derivative is also possible.

-

Under-chlorinated Intermediates: Residual starting materials or mono-chlorinated species such as 2-chloro-5-methylthiazole or 4-chloro-5-methylthiazole can persist if the reaction does not go to completion.

-

Precursor-Related Impurities: If your synthesis starts from a hydroxy-thiazole (e.g., 5-methyl-thiazol-2-ol or 5-methyl-thiazol-4-ol), you may find chlorinated hydroxy-thiazole intermediates due to incomplete conversion of the hydroxyl group. Similarly, syntheses starting from 2-amino-5-methylthiazole can generate phenolic byproducts from undesired Sandmeyer side reactions.[1][2]

Q2: My GC-MS analysis shows two major peaks with the same mass. How can I determine which is my desired 2,4-dichloro-5-methylthiazole and which is the 2,5-dichloro-4-methylthiazole isomer?

A2: Distinguishing between these two isomers is a classic analytical challenge. While they have identical molecular weights, their fragmentation patterns in Mass Spectrometry (MS) and retention times in Gas Chromatography (GC) will differ.

-

Gas Chromatography (GC): The two isomers will have different boiling points and polarities, leading to distinct retention times on a standard GC column (e.g., DB-5ms or equivalent). The elution order will depend on your specific GC conditions, but they should be separable. We recommend running an analysis of your starting material to ensure it does not co-elute.

-

Mass Spectrometry (MS): The fragmentation patterns, while potentially similar, will have subtle, reproducible differences in the relative abundance of fragment ions. The stability of the fragment ions can differ based on the substitution pattern. For definitive identification, it is best to synthesize a small sample of the suspected isomeric impurity as a reference standard.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most definitive methods. The chemical shift of the methyl group will be different. In 2,4-dichloro-5-methylthiazole, the methyl group is at the C5 position, whereas in the isomer, it is at C4. This positional difference results in a distinct chemical environment and a different NMR signal (see Table 1 for expected shifts).

Q3: I am observing a significant amount of 2,4-dichloro-5-(chloromethyl)thiazole in my crude product. What is causing this and how can I prevent it?

A3: The formation of 2,4-dichloro-5-(chloromethyl)thiazole is a result of free-radical chlorination of the methyl group. This side reaction is typically promoted by:

-

Excessive Heat: High reaction temperatures increase the rate of radical formation.

-

UV Light: Exposure of the reaction mixture to sunlight or other UV sources can initiate radical chain reactions.

-

Radical Initiators: The presence of radical initiators, sometimes present as impurities in reagents or formed in situ, will accelerate this side reaction.

To minimize this impurity, you should:

-

Maintain Strict Temperature Control: Run the reaction at the lowest effective temperature.

-

Protect from Light: Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil).

-

Use a Radical Scavenger (with caution): In some cases, a small amount of a radical scavenger can be added, but this should be optimized carefully to avoid inhibiting the desired reaction.

-

Choose the Right Chlorinating Agent: Some chlorinating agents, like N-chlorosuccinimide (NCS) in the presence of a radical initiator, are specifically used for side-chain chlorination.[1] Using agents like sulfuryl chloride (SO₂Cl₂) or phosphoryl chloride (POCl₃) under controlled conditions is generally preferred for ring chlorination.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues encountered during the synthesis.

Problem 1: Low Yield and High Concentration of Isomeric Impurity (2,5-dichloro-4-methylthiazole)

-

Primary Cause: Poor regioselectivity during the chlorination step. The electronic nature of the thiazole ring allows for electrophilic attack at multiple positions. The directing effects of existing substituents and the reaction conditions dictate the outcome.

-

Troubleshooting Workflow:

Figure 1. Troubleshooting flowchart for isomer formation.